2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry naming conventions for substituted phenylboronic acids. The compound bears the Chemical Abstracts Service registry number 2096336-06-8 and possesses the molecular formula C₁₁H₁₂BF₃O₃. The official IUPAC name is [2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid, which accurately describes the substitution pattern on the benzene ring.
The molecule contains eleven carbon atoms, twelve hydrogen atoms, one boron atom, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 260.02 grams per mole. The MDL number MFCD18087694 provides an additional unique identifier for this compound in chemical databases. The simplified molecular-input line-entry system representation is OB(C1=CC=C(C(F)(F)F)C=C1OCC2CC2)O, which describes the connectivity pattern including the boronic acid group B(OH)₂, the trifluoromethyl group CF₃, and the cyclopropylmethoxy substituent.
The systematic numbering of the benzene ring positions establishes the cyclopropylmethoxy group at position 2 and the trifluoromethyl group at position 4, relative to the boronic acid functionality at position 1. This substitution pattern creates a unique electronic environment that significantly influences the compound's chemical behavior and structural properties. The presence of both electron-withdrawing trifluoromethyl and electron-donating cyclopropylmethoxy groups creates an asymmetric electronic distribution across the aromatic ring system.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive conformational characteristics influenced by the spatial arrangement of its substituents. The boronic acid functional group adopts a trigonal planar geometry around the boron center, with the two hydroxyl groups capable of existing in different conformational states. Similar phenylboronic acid derivatives demonstrate that the boronic acid group typically deviates from the aromatic ring plane to minimize steric interactions, with dihedral angles commonly ranging from 15° to 30°.
The cyclopropylmethoxy substituent introduces significant conformational complexity due to the rigid cyclopropyl ring and the flexible methylene linker. The cyclopropyl group maintains its characteristic triangular geometry with carbon-carbon bond angles of approximately 60°, while the methylene bridge allows rotational freedom that affects the overall molecular shape. This flexibility enables the compound to adopt multiple low-energy conformations depending on intermolecular interactions and crystalline packing arrangements.
The trifluoromethyl group at the para position exhibits tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths typically measuring 1.35-1.37 Å. The strong electron-withdrawing nature of the trifluoromethyl group significantly affects the electron density distribution across the benzene ring, creating a dipolar moment that influences molecular packing and intermolecular interactions. The combination of the bulky cyclopropylmethoxy group and the electronegative trifluoromethyl substituent results in a highly asymmetric molecular environment.
Theoretical calculations suggest that the preferred conformation involves the boronic acid group twisted out of the aromatic plane to minimize unfavorable interactions between the hydroxyl groups and the ortho-substituted cyclopropylmethoxy group. This conformational preference is similar to other ortho-substituted phenylboronic acids, where steric hindrance drives the adoption of non-planar geometries.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound was not directly available in the search results, extensive crystallographic studies of related trifluoromethyl-substituted phenylboronic acids provide valuable insights into expected structural parameters. These related compounds demonstrate consistent patterns in crystal packing and molecular arrangements that can be extrapolated to understand the target compound's crystalline behavior.
Similar phenylboronic acid derivatives typically form hydrogen-bonded dimers in the solid state, with boronic acid groups participating in intermolecular hydrogen bonding networks. The formation of these dimers involves B-OH···O interactions with binding energies approximately 45 kilojoules per mole, creating stable supramolecular assemblies. The hydrogen-bonded dimers further associate through additional weak interactions to form extended crystalline networks.
The presence of the trifluoromethyl group introduces additional crystallographic complexity through weak carbon-hydrogen···fluorine interactions and fluorine···boron contacts. These secondary interactions contribute to the overall stability of the crystal lattice and influence the preferred packing arrangements. The cyclopropylmethoxy substituent likely participates in hydrophobic interactions and van der Waals contacts that further stabilize the crystalline structure.
Crystallographic studies of analogous compounds reveal that the boronic acid groups typically deviate from the aromatic ring plane by dihedral angles ranging from 16° to 26°, depending on the nature and position of substituents. The crystal structures often exhibit molecular chains or ladder-like arrangements formed through systematic hydrogen bonding patterns between adjacent molecules.
Comparative Analysis of Structural Isomers
The structural analysis of this compound benefits significantly from comparison with related positional isomers and structurally similar compounds. Several isomeric compounds provide valuable reference points for understanding structure-property relationships in this family of molecules. The database search revealed the existence of [2-(cyclopropylmethoxy)phenyl]boronic acid, which lacks the trifluoromethyl substituent, and (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid, which represents a positional isomer with different substitution patterns.
The positional isomer (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid exhibits the same molecular formula C₁₁H₁₂BF₃O₃ and identical molecular weight of 260.02 grams per mole. However, the different substitution pattern places the cyclopropylmethoxy group at the meta position and the trifluoromethyl group at the meta position relative to the boronic acid functionality. This altered arrangement significantly impacts the electronic distribution and steric environment around the molecule.
Comparison with 3-(cyclopropylmethoxy)phenylboronic acid reveals the influence of the trifluoromethyl group on molecular properties. This compound possesses the molecular formula C₁₀H₁₃BO₃ and molecular weight of 192.02 grams per mole, demonstrating how the addition of the trifluoromethyl group increases molecular weight by 68 atomic mass units. The electron-withdrawing nature of the trifluoromethyl substituent substantially alters the electronic character of the aromatic ring compared to the unsubstituted analog.
The structural comparison extends to related trifluoromethyl-substituted phenylboronic acids including 4-(trifluoromethyl)phenylboronic acid and 3-(trifluoromethyl)phenylboronic acid. These simpler analogs lack the cyclopropylmethoxy substituent but provide insights into the electronic effects of trifluoromethyl substitution at different ring positions. The 4-(trifluoromethyl)phenylboronic acid exhibits a molecular weight of 189.93 grams per mole and melting point range of 245-250°C, demonstrating the thermal stability imparted by the trifluoromethyl group.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| This compound | C₁₁H₁₂BF₃O₃ | 260.02 | 2096336-06-8 | ortho-cyclopropylmethoxy, para-trifluoromethyl |
| (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid | C₁₁H₁₂BF₃O₃ | 260.02 | 2828439-81-0 | meta-cyclopropylmethoxy, meta-trifluoromethyl |
| 3-(Cyclopropylmethoxy)phenylboronic acid | C₁₀H₁₃BO₃ | 192.02 | 411229-76-0 | meta-cyclopropylmethoxy, no trifluoromethyl |
| 4-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | 128796-39-4 | para-trifluoromethyl, no cyclopropylmethoxy |
| [2-(cyclopropylmethoxy)phenyl]boronic acid | C₁₀H₁₃BO₃ | 192.02 | 1050510-36-5 | ortho-cyclopropylmethoxy, no trifluoromethyl |
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O3/c13-11(14,15)8-3-4-9(12(16)17)10(5-8)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSCZAFUDFPWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC2CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Bromo-2-(Cyclopropylmethoxy)-4-Trifluoromethylbenzene
The halogenated precursor is synthesized via sequential functionalization:
- Alkylation of 4-Trifluoromethylphenol : Treatment of 4-trifluoromethylphenol with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C) introduces the cyclopropylmethoxy group at the ortho position, yielding 2-(cyclopropylmethoxy)-4-trifluoromethylphenol.
- Directed Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid selectively installs bromine at the para position relative to the electron-donating cyclopropylmethoxy group, producing 1-bromo-2-(cyclopropylmethoxy)-4-trifluoromethylbenzene.
Palladium-Catalyzed Borylation
The brominated intermediate undergoes Miyaura borylation with B₂pin₂ under Pd(dppf)Cl₂ catalysis in dioxane at 100°C. Subsequent hydrolysis with HCl yields the target boronic acid (Table 1).
Table 1: Miyaura Borylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 82 |
| Solvent | 1,4-Dioxane | - |
| Temperature | 100°C | - |
| Borylation Agent | B₂pin₂ | - |
Directed Ortho-Metalation-Borylation
This method exploits the directing effects of substituents to regioselectively install the boronic acid group. The cyclopropylmethoxy group acts as an ortho-directing moiety, facilitating lithiation at the desired position.
Lithiation and Quenching
- Protection of Phenol : The hydroxyl group in 2-(cyclopropylmethoxy)-4-trifluoromethylphenol is protected as a methoxymethyl (MOM) ether to prevent side reactions.
- Lithiation : Treatment with LDA at -78°C in THF generates a stabilized aryl lithium species at the ortho position relative to the cyclopropylmethoxy group.
- Borylation : Quenching with trimethyl borate followed by acidic workup delivers the boronic acid (Table 2).
Table 2: Directed Metalation-Borylation Conditions
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Protection | MOM-Cl, DIPEA, CH₂Cl₂ | 90 |
| Lithiation | LDA, THF, -78°C | - |
| Borylation | B(OMe)₃, then HCl | 75 |
Suzuki-Miyaura Coupling with Preformed Boronic Acids
While less common, cross-coupling between a halogenated arene and a preformed boronic acid can construct the target molecule. This approach is limited by the availability of suitably substituted boronic acids but offers flexibility in late-stage functionalization.
Coupling Strategy
- Synthesis of 4-Trifluoromethylphenylboronic Acid : Prepared via Miyaura borylation of 4-bromobenzotrifluoride.
- Introduction of Cyclopropylmethoxy Group : Ullmann coupling of the boronic acid with cyclopropylmethyl bromide under CuI/L-proline catalysis installs the ether moiety (Table 3).
Table 3: Ullmann Coupling Parameters
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst | CuI/L-Proline | 68 |
| Solvent | DMSO | - |
| Temperature | 120°C | - |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Miyaura Borylation | High yield, one-pot conditions | Requires halogenated precursor | Excellent |
| Directed Metalation | Regioselective, no transition metals | Sensitive to directing groups | Moderate |
| Suzuki Coupling | Modular, late-stage functionalization | Dependent on boronic acid availability | Low |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols or quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and receptor modulation. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyclopropylmethoxy group provides steric hindrance and electronic effects that influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid
- 2-(Cyclopropylmethoxy)-4-difluoromethylphenylboronic acid
- 2-(Cyclopropylmethoxy)-4-chlorophenylboronic acid
Uniqueness
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and electronic effects. These properties make it particularly valuable in applications requiring high reactivity and specificity, such as in the synthesis of complex organic molecules and pharmaceutical compounds.
Biological Activity
2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid is a boronic acid derivative notable for its unique chemical structure, which includes a cyclopropylmethoxy group and a trifluoromethyl group. These functional groups contribute to its biological activity, particularly in medicinal chemistry and organic synthesis. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields.
The compound belongs to the class of boronic acids, which are recognized for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethoxy group provides steric hindrance that can influence reactivity and binding affinity.
The biological activity of this compound primarily arises from its interaction with molecular targets:
- Enzyme Inhibition : The boronic acid moiety can interact with enzymes, particularly those that utilize diols in their catalytic mechanisms. This interaction can lead to effective inhibition of enzymatic activity.
- Receptor Modulation : The compound may modulate receptor activities due to its structural properties, influencing various signaling pathways.
Antimicrobial Properties
Research indicates that boronic acids, including this compound, exhibit antimicrobial activity. Studies have shown moderate effects against various pathogens:
- Bacterial Activity : The compound has been evaluated against Escherichia coli and Bacillus cereus, demonstrating significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent .
- Fungal Activity : It also shows activity against fungi such as Candida albicans and Aspergillus niger, suggesting a broader spectrum of antimicrobial action .
Case Studies
- In Vitro Studies : A study demonstrated the antimicrobial efficacy of related boronic acids against E. coli and Bacillus cereus, with MIC values lower than established drugs like AN2690 (Tavaborole) .
- Mechanistic Insights : Research has indicated that the trifluoromethyl group enhances the binding affinity of boronic acids to target enzymes, potentially increasing their efficacy as inhibitors .
Comparison with Similar Compounds
| Compound Name | Trifluoromethyl Group | Cyclopropyl Group | Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | Antimicrobial, Anticancer |
| 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid | No | Yes | Moderate antimicrobial |
| 2-(Cyclopropylmethoxy)-4-difluoromethylphenylboronic acid | Yes | Yes | Limited studies |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of a halogenated precursor. For example, halogenated intermediates (e.g., bromo or iodo derivatives) can undergo Miyaura borylation using bis(pinacolato)diboron under palladium catalysis .
- Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel (eluted with ethyl acetate/hexane) is recommended. Purity (>95%) can be confirmed via HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Techniques :
- NMR : H and C NMR to verify the cyclopropylmethoxy group (δ ~0.5–1.5 ppm for cyclopropane protons) and trifluoromethyl signals (δ ~110–120 ppm in F NMR) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm the molecular ion [M+H] (calculated for CHBFO: 284.09 g/mol) .
- FT-IR : Peaks at ~1350 cm (B–O) and ~1150 cm (C–F) .
Q. What safety precautions are critical when handling this boronic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
